molecular formula C18H14N2O5 B1230829 3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester

3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester

Cat. No. B1230829
M. Wt: 338.3 g/mol
InChI Key: SGOGZSWIKKLGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester is a member of coumarins.

Scientific Research Applications

Transformations into Pyrroles and Pyridines

In a study conducted by Clarke et al. (1985), 3-Pyridinecarboxylic acid derivatives, including the subject compound, were explored for their ability to transform into various pyrroles and pyridines. This research demonstrates the chemical versatility and potential applications of these compounds in synthetic chemistry, particularly in the formation of pyridine and pyrrole structures, which are important in many pharmaceuticals and organic compounds (Clarke et al., 1985).

Synthesis and Cardiotonic Activity

Mosti et al. (1992) focused on the synthesis of ethyl or methyl esters of pyridinecarboxylic acids, closely related to the compound . They evaluated these compounds for their cardiotonic activity, providing insight into the potential medical applications of these compounds as heart medication analogues (Mosti et al., 1992).

X-ray Powder Diffraction Data

Wang et al. (2017) conducted an X-ray powder diffraction study of a compound structurally similar to 3-Pyridinecarboxylic acid derivatives. This research is critical for understanding the crystalline structures of these compounds, which is essential for their application in drug synthesis and material science (Wang et al., 2017).

Synthesis of Antiallergic Agents

Nohara et al. (1985) synthesized compounds structurally similar to 3-Pyridinecarboxylic acid derivatives for their potential as antiallergic agents. This research highlights the potential application of these compounds in the development of new medications for allergy treatment (Nohara et al., 1985).

Structural and Conformational Studies

Ciolkowski et al. (2009) conducted structural and conformational studies on chromane derivatives related to 3-Pyridinecarboxylic acid compounds. These studies are pivotal for understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields, including pharmaceuticals (Ciolkowski et al., 2009).

properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C18H14N2O5/c21-16(14-10-12-4-1-2-6-15(12)25-18(14)23)20-8-9-24-17(22)13-5-3-7-19-11-13/h1-7,10-11H,8-9H2,(H,20,21)

InChI Key

SGOGZSWIKKLGQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC(=O)C3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester
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3-Pyridinecarboxylic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester
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